2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Key structural elements include:
- Core structure: A pyrazolo-pyrimidine scaffold with a 7-oxo group, ethyl (C1), methyl (C3), and 2-phenylethyl (C6) substituents.
- Sulfanyl acetamide side chain: A thioether linkage at the C5 position connects to an acetamide group substituted with a 4-methoxyphenylmethylamine.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-4-31-24-23(18(2)29-31)28-26(30(25(24)33)15-14-19-8-6-5-7-9-19)35-17-22(32)27-16-20-10-12-21(34-3)13-11-20/h5-13H,4,14-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKBMCXNBCMRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 1359217-22-3) is a member of the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 491.6 g/mol. The structure features a fused pyrazole and pyrimidine ring system along with a sulfanyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 1359217-22-3 |
Anti-inflammatory Activity
Recent studies have demonstrated that compounds within the pyrazolopyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives tested against COX enzymes showed promising results:
- Inhibition of COX Enzymes : Compounds similar to the target compound have been shown to inhibit COX-2 activity effectively. For example, IC50 values for certain derivatives ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Pyrazolopyrimidines have been explored for their anticancer properties. Some derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-donating groups in the structure enhances their activity by improving interactions with biological targets.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of pyrazolopyrimidine derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of bulky hydrophobic groups (e.g., phenylethyl) has been associated with increased bioactivity due to enhanced membrane permeability.
- Functional Groups : Sulfanyl and acetamide groups contribute to the compound's interaction with target proteins, potentially influencing binding affinity and selectivity.
Case Studies
While specific case studies on this exact compound are scarce, related research provides valuable insights:
- Study on Pyrimidine Derivatives : A study involving various pyrimidine derivatives demonstrated significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models. The ED50 values were comparable to indomethacin, a standard anti-inflammatory drug .
- Cytotoxicity Assays : Other pyrazolopyrimidine analogs have shown cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogous molecules:
Key Observations :
- The sulfanyl acetamide side chain contrasts with hydroxyacetamide () or benzamide () groups, which may affect solubility and metabolic stability.
- Pyrazolo-pyrimidine cores are common in kinase inhibitors, but fused systems like pyrrolo-thiazolo-pyrimidine () or thiazolo[3,2-a]pyrimidine () exhibit distinct electronic properties due to extended π-conjugation.
Pharmacological Activity Comparison
Key Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
